Product packaging for Antagonist G (TFA)(Cat. No.:)

Antagonist G (TFA)

Cat. No.: B10823346
M. Wt: 1065.2 g/mol
InChI Key: GUDATFWCKFMCTO-RGVCNNQFSA-N
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Description

Antagonist G (TFA) is a synthetic peptide antagonist with potent activity against vasopressin receptors. Its chemical structure includes the sequence RW-{Me-Phe}-WLM-NH2 (CAS: 115150-59-9), a molecular formula of C₄₉H₆₆N₁₂O₆S, and a molecular weight of 951.19 g/mol . This compound exhibits ≥95% purity and is used in preclinical research for vasopressin-related pathologies, cancer chemotherapy sensitization, and neuroendocrine studies. Antagonist G (TFA) also demonstrates weak antagonism against gastrin-releasing peptide (GRP) and bradykinin receptors, along with inducing AG-1 transcription to enhance chemosensitivity in cancer cells .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H67F3N12O8S B10823346 Antagonist G (TFA)

Properties

Molecular Formula

C51H67F3N12O8S

Molecular Weight

1065.2 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1

InChI Key

GUDATFWCKFMCTO-RGVCNNQFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Gradient Optimization

Analytical and preparative HPLC rely on TFA-containing mobile phases to enhance peak resolution. A representative method uses:

  • Column : Chemcosorb ODS (3.9 × 300 mm)

  • Eluent : Linear gradient from 14% to 35% acetonitrile in 20 mM phosphate buffer (pH 3.0) over 15 minutes

  • Flow Rate : 1 mL/min (analytical), 7–10 mL/min (preparative)

  • Detection : UV at 210 nm

Under these conditions, Antagonist G (TFA) elutes at 40–60 minutes, with purity >95% after a single preparative run.

Residual TFA Quantification

Ion chromatography with suppressed conductivity detection achieves parts-per-billion sensitivity for residual TFA:

  • Column : IonPac AS18 (4 × 250 mm)

  • Eluent : Step gradient from 22 mM KOH (0–6 min) to 28 mM KOH (6–12 min)

  • Suppressor : ASRS Ultra (80 mA)

  • Retention Time : 11.7–12.7 minutes

This method detects TFA in protein buffers (0.1 M acetate, 0.25 M NaCl) spiked with 300 ng/mL, demonstrating 98–115% recovery without matrix interference.

Solution-Phase Modifications and Intermediate Synthesis

Uracil Cyclization for Core Structure

Reaction Scheme 1 (patent WO2013129879A1) outlines the synthesis of a pivotal bicyclic intermediate:

  • Enamine Formation : Heating piperidone derivatives with R<sup>6</sup>-amines in acetic acid yields enamines.

  • Urea Condensation : Treatment with chlorocarbonylisocyanate generates urea adducts.

  • Cyclization : Aqueous NaOH induces intramolecular cyclization to form the uracil core (80–85% yield).

Functionalization with TFA Salts

Final steps involve converting free-base antagonists to TFA salts via lyophilization from 0.1% TFA/water or counterion exchange using TFA-saturated ether. X-ray crystallography confirms salt formation, with Cambridge Structural Database entries validating trifluoroacetate coordination geometries.

Comparative Analysis of Synthetic Routes

ParameterSPPS RouteSolution-Phase Route
Yield (Crude) 60–70%45–55%
Purity (Post-HPLC) >95%88–92%
TFA Usage 95% (cleavage)0.1% (lyophilization)
Scale-Up Feasibility ModerateHigh

The SPPS route offers superior purity but requires extensive TFA volumes, complicating waste management. Conversely, solution-phase synthesis enables gram-scale production but necessitates additional purification steps.

Case Study: Large-Scale Production

A 10 mmol synthesis of Antagonist G (TFA) via SPPS achieved the following metrics:

  • Resin : BHA (10 g, 0.5 mmol/g)

  • Coupling Cycles : 9 steps (8 hours total)

  • Cleavage Cocktail : 500 mL TFA/TIS/water (95:2.5:2.5)

  • HPLC Purification : 35% acetonitrile isocratic elution, yielding 2.1 g (62%) of >99% pure product .

Chemical Reactions Analysis

Antagonist G (trifluoroacetate salt) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Peptide bonds can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles like hydroxylamine . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological profile of Antagonist G (TFA) is contextualized below against structurally and functionally related compounds (Table 1).

Table 1: Comparative Pharmacological Profiles of Antagonist G (TFA) and Analogous Compounds

Compound Target Receptor(s) Antagonist Type Key Parameters (IC₅₀/Kᵢ) Structural Class Clinical/Research Applications
Antagonist G (TFA) Vasopressin, GRP, Bradykinin Competitive antagonist Not reported Synthetic peptide Cancer chemosensitization, vasopressin-related diseases
RG7713 (RO5028442) V1a receptor (selective) Non-peptide antagonist Kᵢ = 1 nM (hV1a) Small molecule CNS disorders, anxiety
Felypressin (PLV-2) Vasopressin V1 receptor Agonist EC₅₀ = 0.3–1.0 nM Cyclic peptide Dental surgery (vasoconstriction)
Men 10376 TFA Neurokinin-2 (NK-2) receptor Selective antagonist Kᵢ = 4.4 μM (rat) Peptide analog Gastrointestinal motility disorders
γ-Glu-Gly TFA Excitatory amino acid receptors Broad-spectrum antagonist Not reported γ-Glutamyl dipeptide Neurological research (GABA analogs)

Selectivity and Receptor Interaction

  • Antagonist G (TFA) vs. RG7713 : While both target vasopressin receptors, RG7713 exhibits >39-fold selectivity for human V1a receptors (Kᵢ = 1 nM) over murine V1a (Kᵢ = 39 nM), making it a brain-penetrant candidate for neuropsychiatric conditions . Antagonist G (TFA), in contrast, lacks receptor subtype specificity but shows broader activity against GRP and bradykinin receptors .
  • Antagonist G (TFA) vs. Felypressin : Felypressin acts as a vasopressin V1 agonist , inducing vasoconstriction, whereas Antagonist G (TFA) blocks vasopressin signaling. This functional dichotomy highlights the importance of structural motifs (cyclic vs. linear peptides) in determining agonist/antagonist activity .

Structural and Mechanistic Divergence

  • Peptide vs. Non-peptide Antagonists: Antagonist G (TFA) and Men 10376 TFA are peptide-based, whereas RG7713 is a small molecule. Peptide antagonists often exhibit shorter half-lives but higher target specificity due to conformational complementarity .
  • Dual Antagonism of Antagonist G (TFA) : Unlike Men 10376 TFA (specific to NK-2 receptors), Antagonist G (TFA) inhibits multiple receptors (vasopressin, GRP, bradykinin), suggesting a broader but less potent pharmacological profile .

Research Findings and Limitations

  • Efficacy in Vasopressin Inhibition : Antagonist G (TFA) reduces vasopressin-mediated cellular responses in vitro, but its weak GRP/bradykinin antagonism limits utility in multifactorial pathologies .
  • Lack of Quantitative Binding Data : Unlike RG7713 (Kᵢ = 1 nM), Antagonist G (TFA) lacks reported IC₅₀/Kᵢ values, complicating direct potency comparisons .
  • Structural Instability : As a linear peptide, Antagonist G (TFA) is susceptible to enzymatic degradation, contrasting with cyclic analogs like Felypressin .

Q & A

Q. What protocols enhance reproducibility in cross-lab validation of Antagonist G (TFA) studies?

  • Methodological Answer :
  • Standardized Protocols : Publish step-by-step SOPs for assays (e.g., receptor binding protocols).
  • Blinded Analysis : Use third-party labs for independent validation of key findings .

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